molecular formula C26H24N2O2 B2599671 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol CAS No. 342594-80-3

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Cat. No. B2599671
CAS RN: 342594-80-3
M. Wt: 396.49
InChI Key: GXZXADANKQZZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol” is a chemical compound with the CAS Number: 342594-80-3. It has a molecular weight of 396.49 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C26H24N2O2/c1-15-24(18-8-4-6-10-20(18)27-15)26(17-12-13-22(29)23(14-17)30-3)25-16(2)28-21-11-7-5-9-19(21)25/h4-14,26-29H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 396.49 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis and Crystal Structures : The synthesis of bisindolylmethanes (BIMs), compounds structurally related to 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, involves simple acid catalysis using salicylaldehyde derivatives. These compounds have been characterized crystallographically, revealing their one-dimensional hydrogen-bonding chain motifs with solvent molecules, demonstrating their potential for further chemical and material science applications (Cole et al., 2019).

Biological and Environmental Applications

  • Green Corrosion Inhibitors : A study on Bis(indolyl)methanes, including a compound similar to the one , showed significant potential as green corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds exhibit high inhibition efficiency and adsorb onto the metal surface following the Langmuir adsorption isotherm, suggesting their application in protecting metal surfaces in acidic environments (Verma et al., 2016).

Advanced Material Applications

  • Aggregation-Induced Emission (AIE) : Research into symmetrical 9,10-dithienylanthracene derivatives, which share functional group similarities with 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, highlights their excellent AIE behaviors. Such properties make them suitable for applications in cell imaging, demonstrating the compound's potential in biomedical imaging technologies (Wang et al., 2020).

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s always important to refer to the MSDS for handling and safety precautions.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, “4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol” could potentially be used in the development of new therapeutic agents.

properties

IUPAC Name

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-15-24(18-8-4-6-10-20(18)27-15)26(17-12-13-22(29)23(14-17)30-3)25-16(2)28-21-11-7-5-9-19(21)25/h4-14,26-29H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZXADANKQZZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)O)OC)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.